molecular formula C27H23BrO7 B7828782 [(2S,3R,4S,5S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate

[(2S,3R,4S,5S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate

Cat. No.: B7828782
M. Wt: 539.4 g/mol
InChI Key: ZNQXFYBHGDPZCZ-HYQMRHKZSA-N
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Description

[(2S,3R,4S,5S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate is a complex organic compound that features a brominated oxane ring with multiple benzoyloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,4S,5S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate typically involves multiple steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzoylation: The benzoyloxy groups are introduced via esterification reactions using benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions may target the bromine atom or the ester groups, leading to debromination or reduction to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiolates.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols or debrominated products.

    Substitution: Compounds with new substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its reactions can provide insights into the mechanisms of bromination, esterification, and nucleophilic substitution.

Biology and Medicine

    Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.

    Biological Studies: Investigation of its interactions with biological molecules and potential biological activities.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

    Chemical Manufacturing: Use as a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The bromine atom and benzoyloxy groups can participate in different types of chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways involved would depend on the specific context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    [(2S,3R,4S,5S)-4,5-dibenzoyloxy-6-chloro-2-methyloxan-3-yl] benzoate: Similar structure but with a chlorine atom instead of bromine.

    [(2S,3R,4S,5S)-4,5-dibenzoyloxy-6-iodo-2-methyloxan-3-yl] benzoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

[(2S,3R,4S,5S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity can lead to different reaction pathways and products, making this compound particularly interesting for research and industrial applications.

Properties

IUPAC Name

[(2S,3R,4S,5S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21+,22-,23-,24?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQXFYBHGDPZCZ-HYQMRHKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H]([C@@H](C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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